This application is valuable in understanding cellular processes like protein acetylation and signal transduction. By following the radioactive label, researchers can gain insights into how these enzymes function and regulate various cellular activities.
The radioactive properties of Acetyl-CoA, [acetyl-3H] make it a versatile tool in various scientific research fields:
Acetyl-CoA, [acetyl-3H] can be used to study metabolic pathways involving acetyl CoA, such as fatty acid synthesis and the citric acid cycle. [Source: Biotrend, ]
This radiotracer can be employed to investigate the role of Acetyl-CoA in brain function and neurotransmitter synthesis. [Source: PerkinElmer, ]
Scientists can utilize Acetyl-CoA, [acetyl-3H] to study how drugs interact with enzymes that utilize or produce Acetyl-CoA. This helps understand the mechanisms of action of various drugs. [Source: PerkinElmer, ]
Acetyl coenzyme A, also known as acetyl-CoA, is a pivotal molecule in biochemistry, integral to various metabolic pathways. It is a coenzyme derived from acetic acid and coenzyme A, which consists of a β-mercaptoethylamine group linked to pantothenic acid (vitamin B5) and 3'-phosphorylated adenosine diphosphate. The acetyl group in acetyl-CoA is linked to the sulfhydryl group of the β-mercaptoethylamine through a high-energy thioester bond, making it highly reactive and crucial for energy metabolism .
Acetyl-CoA serves as a central metabolite in the metabolism of carbohydrates, fats, and proteins, functioning primarily as an acetyl group donor in various bio
Acetyl-CoA is essential for various biological functions:
Acetyl-CoA can be synthesized through several pathways:
Acetyl-CoA has numerous applications across various fields:
Research on acetyl-CoA interactions reveals its multifaceted roles:
Several compounds share structural or functional similarities with acetyl coenzyme A. Below is a comparison highlighting its uniqueness:
| Compound | Structure/Function | Uniqueness of Acetyl Coenzyme A |
|---|---|---|
| Coenzyme A | Precursor to acyl groups; involved in metabolism | Contains an acetyl group specifically linked via a thioester bond |
| Malonyl Coenzyme A | Intermediate in fatty acid synthesis | Acts as an acyclic precursor; less versatile than acetyl-CoA |
| Succinyl Coenzyme A | Intermediate in the citric acid cycle | Contains a succinyl group; involved primarily in energy production |
| Acetic Acid | Simple carboxylic acid | Lacks the coenzyme structure; not directly involved in high-energy transfer |
Acetyl coenzyme A's unique thioester bond allows it to serve as an efficient energy carrier and donor of acetyl groups for various biosynthetic processes, distinguishing it from other similar compounds .
The molecular structure of acetyl coenzyme A, [acetyl-3H] is based on the parent compound acetyl coenzyme A with the molecular formula C23H38N7O17P3S [4]. The tritiated version has the molecular formula C23H35N7O17P3ST3, where three hydrogen atoms in the acetyl group are replaced with tritium isotopes [6]. The compound consists of an adenosine moiety linked through phosphate bridges to a pantothenic acid derivative, which is further connected to a β-mercaptoethylamine group [3]. The acetyl group is attached to the sulfur atom of the β-mercaptoethylamine moiety through a high-energy thioester bond [3].
The complete IUPAC nomenclature describes the compound as S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate [4]. The molecule contains five defined stereocenters, contributing to its complex three-dimensional structure [8].
| Property | Non-tritiated Value | Tritiated Value | Reference |
|---|---|---|---|
| Molecular Formula | C23H38N7O17P3S | C23H35N7O17P3ST3 | [4] [6] |
| Molecular Weight | 809.6 g/mol | 815.6 g/mol | [4] [6] |
| Exact Mass | 809.125774 g/mol | 815.15000 g/mol | [8] [6] |
| CAS Number | 72-89-9 | 110073-15-9 | [4] [6] |
Acetyl coenzyme A, [acetyl-3H] appears as a white powder in its solid state [20]. The compound exhibits characteristic spectroscopic properties that facilitate its identification and quantification in biological systems [20]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with distinct chemical shifts observed for different proton environments within the molecule [23].
In proton nuclear magnetic resonance spectroscopy, the coenzyme A portion shows characteristic methyl protons at 0.7315 parts per million, while the acetyl methyl protons appear at 0.8674 parts per million when measured in deuterium oxide [23]. These distinct chemical shifts enable precise identification and quantification of the compound in complex biological matrices [23].
Ultraviolet absorption spectroscopy reveals multiple absorption maxima characteristic of the purine and phosphate moieties [20]. The primary absorption maximum occurs at 260 nanometers in water with a molar extinction coefficient of 16,400 per molar per centimeter [20]. In 0.1 molar phosphate buffer at pH 7, the absorption maximum shifts slightly to 259 nanometers with a reduced extinction coefficient of 15,400 per molar per centimeter [20]. A secondary absorption maximum appears at 232 nanometers in water with an extinction coefficient of 8,700 per molar per centimeter [20].
Mass spectrometry analysis provides characteristic fragmentation patterns essential for compound identification [25]. The parent ion appears at mass-to-charge ratio 810.1 in positive mode electrospray ionization [25]. Tandem mass spectrometry reveals two principal fragment ions: one at 428 mass-to-charge ratio representing the adenosine diphosphate moiety, and another at 303 mass-to-charge ratio resulting from cleavage at the 3'-phosphate-adenosine-5'-diphosphate bond [25].
| Spectroscopic Method | Value/Wavelength | Conditions | Reference |
|---|---|---|---|
| UV Absorption (λmax) | 260 nm | Water | [20] |
| UV Absorption (εM) | 16,400 M⁻¹cm⁻¹ | Water | [20] |
| ¹H NMR (Acetyl CH3) | 0.8674 ppm | D2O | [23] |
| MS (Parent ion) | 810.1 m/z | Positive ESI-MS | [25] |
The stability of acetyl coenzyme A, [acetyl-3H] exhibits significant dependence on environmental conditions, particularly pH, temperature, and atmospheric composition [12] [13]. Under optimal storage conditions at -20°C in its original solvent at pH 5.0 under nitrogen atmosphere, the compound demonstrates an initial decomposition rate of 1% per month from the date of purification [12] [13]. This decomposition rate is nonlinear and does not correlate with the tritium isotope half-life of 12.3 years [12] [13].
The compound exhibits remarkable pH-dependent stability characteristics [20]. Acetyl coenzyme A, [acetyl-3H] remains stable in neutral and moderately acidic solutions, maintaining integrity even at elevated temperatures for short periods [20]. Aqueous solutions at pH 3.5 to 5.0 can withstand heating to 100°C without significant decomposition [20]. However, the compound becomes extremely unstable at pH levels greater than 8.5, undergoing rapid alkaline hydrolysis [12] [13].
Temperature management proves critical for maintaining compound integrity [20]. Aqueous solutions stored as aliquots at -20°C remain stable for approximately two weeks, while storage at -80°C extends stability to six months [20]. The compound requires slow thawing at 4°C to maintain product purity, and repeated freeze-thaw cycles should be avoided [12] [13].
Atmospheric conditions significantly influence stability, with optimal storage requiring an inert nitrogen atmosphere [12] [13]. Exposure to oxygen can lead to oxidation reactions, particularly affecting the sulfhydryl group of the coenzyme A moiety [7]. Time-dependent studies demonstrate that while acetyl coenzyme A levels remain relatively constant, free coenzyme A levels can diminish by more than 50% within 24 hours in non-degassed solutions [7].
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Initial Decomposition Rate | 1% per month | -20°C, pH 5.0, N2 | [12] [13] |
| pH Stability Range | 3.5 - 5.0 | Moderate heating stable | [20] |
| Solution Stability (-20°C) | 2 weeks | Aqueous aliquots | [20] |
| Solution Stability (-80°C) | 6 months | Aqueous solutions | [20] |
The radiochemical properties of acetyl coenzyme A, [acetyl-3H] are precisely controlled during manufacture to ensure consistent research applications [2] [12] [13]. The specific activity range spans from 1 to 10 curies per millimole, equivalent to 37 to 370 gigabecquerels per millimole [2] [12] [13]. This specific activity range provides sufficient radioactive signal for sensitive detection while maintaining chemical stability [12] [13].
Initial radiochemical purity exceeds 95% when determined by high-performance liquid chromatography using a Zorbax C18 column with a mobile phase consisting of 10 millimolar potassium phosphate buffer at pH 5.3 mixed with methanol in an 85:15 ratio [12] [13]. However, the rate of decomposition can accelerate over time, making it advisable to verify purity prior to experimental use [12] [13].
The compound is typically packaged at a concentration of 0.1 millicuries per milliliter (3.7 megabecquerels per milliliter) in 0.01 molar sodium acetate buffer at pH 5.0 under nitrogen atmosphere [12] [13]. Quality control procedures involve regular radiochemical purity assessment using the established chromatographic method to ensure product consistency [12] [13].
The tritium labeling occurs specifically at the acetyl group position, ensuring that the radioactive decay products do not interfere with the coenzyme A backbone structure [2] [6]. This specific labeling pattern makes the compound particularly valuable for studying acetyl group transfer reactions and metabolic flux analysis [2].
| Parameter | Value | Reference |
|---|---|---|
| Specific Activity Range | 1-10 Ci/mmol (37-370 GBq/mmol) | [2] [12] [13] |
| Initial Radiochemical Purity | >95% | [12] [13] |
| Label Position | Acetyl group (³H) | [2] [6] |
| Packaging Concentration | 0.1 mCi/ml (3.7 MBq/ml) | [2] [12] [13] |
| Buffer System | 0.01M Sodium acetate, pH 5.0 | [12] [13] |